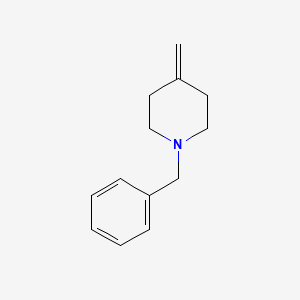

1-Benzyl-4-methylenepiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-methylidenepiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6H,1,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZQISCXGOINND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396952 | |

| Record name | 1-benzyl-4-methylenepiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109105-86-4 | |

| Record name | 1-benzyl-4-methylenepiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-4-methylenepiperidine: Synthesis, Properties, and Reactivity

This guide provides a comprehensive technical overview of 1-benzyl-4-methylenepiperidine, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, its nuanced reactivity, and its practical applications. We will delve into its core chemical properties, established synthetic protocols, and key transformative reactions that underscore its value as a versatile intermediate.

Introduction: A Versatile Piperidine Scaffold

This compound is a tertiary amine featuring a piperidine ring N-protected by a benzyl group and functionalized with an exocyclic methylene group at the 4-position. Its significance lies primarily in its role as a precursor to a wide array of more complex molecules. The benzyl group serves as a robust and readily cleavable protecting group for the piperidine nitrogen, while the exocyclic double bond is a versatile handle for introducing diverse functionalities.[1][2]

This compound is a direct derivative of 1-benzyl-4-piperidone, a key intermediate itself used in the development of therapies for conditions like acute leukemia and Alzheimer's disease.[3][4] The conversion of the ketone in 1-benzyl-4-piperidone to the methylene group in the title compound opens up new synthetic pathways, most notably in the synthesis of antifungal agents like Efinaconazole, where the 4-methylenepiperidine core is a crucial structural motif.[5]

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral data is fundamental to its application in a laboratory setting. The properties of this compound are summarized below.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 109105-86-4 | [6] |

| Molecular Formula | C₁₃H₁₇N | [6] |

| Molecular Weight | 187.28 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 146 °C @ 1 Torr (for Cbz analog) | [7] |

| Storage | Sealed in dry, 2-8°C | [6][8] |

| SMILES | C=C1CCN(CC2=CC=CC=C2)CC1 | [6] |

| InChIKey | FQLKVNIQHUASLU-UHFFFAOYSA-N (for Cbz analog) | [8] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound after synthesis.

| Spectroscopy | Characteristic Signals |

| ¹H-NMR | δ ~7.25-7.40 ppm (m, 5H, Ar-H), ~4.69 ppm (s, 2H, =CH₂), ~3.56 ppm (s, 2H, Ar-CH₂-N), ~2.5 ppm (t, 4H, -N-CH₂-), ~2.3 ppm (t, 4H, =C-CH₂-)[5] |

| ¹³C-NMR | Signals expected for aromatic carbons (~127-138 ppm), the exocyclic double bond (~140 ppm and ~110 ppm), the benzylic carbon (~63 ppm), and piperidine ring carbons (~53 ppm and ~35 ppm). |

| IR | Characteristic peaks for C=C stretching of the methylene group (~1650 cm⁻¹) and C-H stretching of the aromatic and aliphatic protons. |

| MS (EI) | Expected molecular ion (M⁺) peak at m/z = 187, with a prominent fragment at m/z = 91 corresponding to the benzyl cation [C₇H₇]⁺. |

Synthesis and Mechanism

The most prevalent and efficient method for synthesizing this compound is the Wittig reaction, starting from its ketone precursor, 1-benzyl-4-piperidone.[5][9] This olefination reaction is a cornerstone of organic chemistry for its reliability in converting carbonyls into alkenes.

Precursor Synthesis: 1-Benzyl-4-piperidone

Before the Wittig reaction can be performed, the starting material, 1-benzyl-4-piperidone, must be available. It is commonly synthesized from benzylamine and methyl acrylate through a sequence involving a 1,4-addition (aza-Michael addition), a Dieckmann condensation, and subsequent hydrolysis/decarboxylation.[10][11] This multi-step, one-pot synthesis provides an efficient route to the necessary precursor.[12]

Workflow: Wittig Olefination

The conversion of the ketone to the exocyclic methylene group is achieved by reacting 1-benzyl-4-piperidone with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Detailed Experimental Protocol (Wittig Reaction)

This protocol is a representative synthesis adapted from established literature procedures.[5]

-

Apparatus Setup: A multi-neck round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Nitrogen or Argon). Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Ylide Generation:

-

Charge the flask with methyltriphenylphosphonium bromide (1.1 eq.) and anhydrous tetrahydrofuran (THF).

-

Cool the resulting suspension to 0-10°C in an ice bath.

-

Causality: This cooling step is crucial to control the exothermic reaction upon addition of the strong base.

-

Add a strong base, such as potassium tert-butoxide (t-BuOK) (1.1 eq.), portion-wise to the suspension, maintaining the temperature below 20°C.

-

Stir the now bright yellow to orange mixture for 1-2 hours at this temperature to ensure complete formation of the phosphorus ylide.

-

-

Olefination Reaction:

-

Dissolve 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution via the dropping funnel, keeping the reaction temperature below 20°C.

-

Causality: The dropwise addition prevents a rapid, uncontrolled reaction and potential side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting ketone.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding water or saturated aqueous ammonium chloride solution.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by silica gel column chromatography or vacuum distillation to yield this compound as a clear oil.

-

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups: the exocyclic double bond and the N-benzyl protecting group.

Reactions of the Exocyclic Methylene Group

The electron-rich double bond is susceptible to a variety of electrophilic addition and functionalization reactions, making it a versatile handle for introducing complexity at the 4-position.[2]

-

Nucleophilic Addition: It can undergo conjugate addition reactions, for example, in the presence of strong nucleophiles.

-

Hydroboration-Oxidation: This reaction sequence can convert the methylene group into a primary alcohol, yielding (1-benzylpiperidin-4-yl)methanol.

-

Ozonolysis: Cleavage of the double bond via ozonolysis generates the parent ketone, 1-benzyl-4-piperidone, which can be useful if a subsequent reaction requires the carbonyl group.

Cleavage of the N-Benzyl Group (Deprotection)

For many applications, the piperidine nitrogen must be deprotected to allow for further N-functionalization. The benzyl group is typically removed under reductive or specific chemical conditions. A common method involves reaction with 1-chloroethyl chloroformate followed by treatment with methanol.[5][9]

This deprotection step is critical, as the resulting 4-methylenepiperidine is the key intermediate for synthesizing various biologically active compounds.[2][5]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent degradation.[6][8]

Conclusion

This compound is more than just a chemical compound; it is a versatile synthetic tool. Its straightforward synthesis via the Wittig reaction from a readily available precursor, combined with the orthogonal reactivity of its N-benzyl and C4-methylene functionalities, makes it an invaluable building block. For scientists engaged in the synthesis of novel piperidine-based scaffolds for drug discovery and material science, a thorough understanding of its properties, synthesis, and reactivity is paramount to leveraging its full potential.

References

- 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Prepar

- 1-Benzyl-4-piperidone synthesis. ChemicalBook.

- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- 109105-86-4 | this compound. ChemScene.

- 138163-12-9(1-Cbz-4-methylene-piperidine) Product Description. ChemicalBook.

- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.

- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (2012). University of Cape Town.

- Benzyl 4-methylenepiperidine-1-carboxyl

- Preparation method for 4-methylenepiperidine or acid addition salt thereof.

- CN116924967A - Preparation method of N-benzyl-4-piperidone.

- Application Notes and Protocols: 4-Methylenepiperidine Hydrobromide in Organic Synthesis. Benchchem.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 4. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. 138163-12-9 CAS MSDS (1-Cbz-4-methylene-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Benzyl 4-methylenepiperidine-1-carboxylate | 138163-12-9 [sigmaaldrich.com]

- 9. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 10. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 12. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

Synthesis of 1-Benzyl-4-methylenepiperidine from 1-benzyl-4-piperidone

Executive Summary

This technical guide details the synthesis of 1-Benzyl-4-methylenepiperidine (CAS: 14425-78-6) from 1-benzyl-4-piperidone .[1] This transformation is a critical step in the manufacturing of active pharmaceutical ingredients (APIs) such as Efinaconazole (antifungal) and derivatives targeting Alzheimer's disease (e.g., Donepezil analogs).[1]

The primary methodology presented is the Wittig Olefination , selected for its regiospecificity and reliability in converting ketones to exocyclic alkenes.[1] A secondary strategic alternative involving Grignard addition followed by dehydration is also analyzed for context.[1]

Retrosynthetic Analysis & Strategy

The target molecule contains an exocyclic double bond at the C4 position of the piperidine ring.[1] The most logical disconnection is at the C=C bond, indicating an olefination reaction of the corresponding ketone.[1]

Strategic Disconnection[1]

-

Reagent: Methyltriphenylphosphonium bromide (Wittig salt)

-

Key Transformation: Carbonyl to Alkene (C=O

C=CH

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

Caption: Retrosynthetic disconnection showing the convergence of the piperidone core and the Wittig reagent.

Primary Protocol: Wittig Olefination

This protocol is the industry standard due to its high conversion rates and prevention of endocyclic double bond isomerization.[1]

Mechanistic Insight

The reaction proceeds via the formation of a phosphorus ylide (phosphorane), which attacks the ketone carbonyl to form a betaine intermediate.[1] This collapses into a four-membered oxaphosphetane ring, which undergoes cycloreversion to yield the alkene and triphenylphosphine oxide (TPPO).[1]

Critical Control Point: The ylide is moisture-sensitive.[1] The reaction must be performed under an inert atmosphere (Nitrogen or Argon).[1]

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 1-Benzyl-4-piperidone | Substrate | 1.0 | Electrophile; ensure dry.[1] |

| Methyltriphenylphosphonium bromide | Wittig Salt | 1.2 - 1.5 | Precursor to ylide; hygroscopic.[1] |

| Potassium tert-butoxide (KOtBu) | Base | 1.2 - 1.5 | Preferred over n-BuLi for safety and ease of handling at scale.[1] |

| Tetrahydrofuran (THF) | Solvent | N/A | Must be anhydrous (water < 50 ppm).[1] |

Step-by-Step Experimental Procedure

Based on adaptations from Chem. Pharm. Bull. 1993, 41(11) and standard olefination protocols.[1]

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel. Cool to room temperature under nitrogen flow.

-

Ylide Formation:

-

Charge the flask with Methyltriphenylphosphonium bromide (1.5 equiv) and anhydrous THF (10 mL/g of salt).

-

Cool the suspension to 0–5°C using an ice bath.[1]

-

Add KOtBu (1.5 equiv) portion-wise over 15 minutes. The solution will turn bright yellow, indicating ylide formation.[1]

-

Expert Note: Stir for 30–60 minutes at 0°C to ensure complete deprotonation. Incomplete formation leads to lower yields.[1][3]

-

-

Addition of Substrate:

-

Dissolve 1-benzyl-4-piperidone (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add this solution dropwise to the ylide mixture at 0°C.

-

Observation: The yellow color may fade slightly as the ylide is consumed.[1]

-

-

Reaction & Workup:

-

Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor via TLC (Silica; 10% MeOH in DCM) or LC-MS.[1]

-

Quench: Slowly add saturated aqueous NH

Cl solution. -

Extraction: Remove THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x) or Diethyl Ether.[1]

-

Wash: Combine organics and wash with Brine.[1][7] Dry over anhydrous Na

SO

-

-

Purification:

-

Concentrate the filtrate to obtain the crude oil containing the product and solid Triphenylphosphine oxide (TPPO).[1]

-

TPPO Removal: Triturate the crude residue with cold hexanes (TPPO is insoluble in hexanes; the product is soluble).[1] Filter off the solid TPPO.[1]

-

Final Purification: If necessary, purify via flash column chromatography (Stationary phase: Silica Gel; Mobile phase: Hexane/EtOAc gradient).[1]

-

Mechanistic Workflow

Caption: Step-wise mechanistic flow of the Wittig olefination process.

Strategic Alternative: Grignard Addition & Dehydration

While the Wittig reaction is direct, the Grignard route is a viable alternative if phosphonium salts are unavailable or if TPPO removal proves difficult at scale.[1]

Protocol Summary

-

Addition: React 1-benzyl-4-piperidone with Methylmagnesium bromide (MeMgBr) in THF/Ether at -15°C to 0°C.

-

Product: 1-Benzyl-4-methylpiperidin-4-ol (Tertiary alcohol).[1]

-

-

Dehydration: Treat the intermediate alcohol with an acid catalyst (e.g., H

SO

Comparison:

-

Pros: Avoids phosphorus waste.

-

Cons: Two steps; Dehydration can lead to the endocyclic isomer (1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine) which is thermodynamically more stable than the desired exocyclic alkene.[1] Therefore, the Wittig route is superior for regioselectivity. [1]

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

| Method | Expected Signal / Result |

| 1H NMR (CDCl3) | Exocyclic Alkene: |

| 13C NMR | Alkene Carbons: Distinct peaks at ~148 ppm (quaternary C4) and ~108 ppm (=CH |

| Mass Spectrometry | [M+H]+: 188.14 (Calc.[1] MW: 187.28).[1] |

| Appearance | Colorless to pale yellow oil.[1] |

Safety & Troubleshooting

-

Moisture Control: The ylide is instantly quenched by water.[1] Ensure all glassware is oven-dried.

-

Base Handling: Potassium tert-butoxide is corrosive and moisture-sensitive.[1] Handle in a glovebox or rapid-weighing environment.

-

TPPO Removal: If trituration fails, TPPO can be precipitated by dissolving the crude oil in minimal toluene and adding MgCl

, forming an insoluble complex.[1]

References

-

Google Patents. (1993).[1] Process for preparing 4-methylenepiperidine or acid addition salt thereof (CN108017573B).[1] Retrieved from

-

Chemical and Pharmaceutical Bulletin. (1993). Synthesis of this compound via Wittig Reaction. Vol 41(11), 1971-1986.[1][2][3] (Cited within Patent CN108017573B).[1]

-

Science and Education Publishing. (2013).[1] A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

Sources

- 1. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 2. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 7. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]

- 8. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 9. srinichem.com [srinichem.com]

Physical and chemical properties of 1-benzyl-4-piperidylamine

This guide provides an in-depth technical analysis of 1-benzyl-4-piperidylamine, a critical pharmacophore scaffold in medicinal chemistry.[1] It is structured to serve as a reference for synthesis, characterization, and handling in a drug development context.[2]

CAS: 50541-93-0 | Formula: C₁₂H₁₈N₂ | MW: 190.29 g/mol [1]

Executive Summary

1-Benzyl-4-piperidylamine (also known as 4-amino-1-benzylpiperidine) is a bifunctional heterocyclic intermediate widely used in the synthesis of gastroprokinetic agents (e.g., Clebopride), antihistamines (e.g., Bamipine), and neurokinin receptor antagonists.[1] Its structure features a secondary piperidine ring protected at the nitrogen by a benzyl group, with a primary amine at the 4-position, serving as a versatile nucleophile for amide coupling or reductive amination.[1][2]

Physical Characterization

The compound exists as a viscous liquid or low-melting solid depending on purity and ambient temperature.[1] It is significantly lipophilic and air-sensitive, readily absorbing atmospheric CO₂ to form carbamates if not stored under inert gas.[1]

Table 1: Physicochemical Constants

| Property | Value | Condition/Note |

| Physical State | Viscous Liquid / Low-melting Solid | Colorless to pale yellow; darkens on oxidation.[1] |

| Boiling Point | 152 °C | @ 9.7 mmHg (approx.[1][2] 1.3 kPa) |

| Density | 0.933 g/mL | @ 25 °C |

| Refractive Index | ||

| pKa (Predicted) | ~10.15 | Conjugate acid of primary amine.[1][2] |

| Solubility | Immiscible | Water (Free base).[1][2] |

| Solubility | Soluble | DCM, Methanol, THF, Toluene.[2] |

Synthesis & Manufacturing

The industrial standard for synthesizing 1-benzyl-4-piperidylamine involves the reductive amination of 1-benzyl-4-piperidone.[1] This route is preferred over oxime reduction due to higher atom economy and milder conditions.[1][2]

3.1 Reaction Pathway

The following diagram illustrates the reductive amination pathway using ammonium acetate and sodium cyanoborohydride.

Figure 1: Reductive amination workflow for the synthesis of 1-benzyl-4-piperidylamine.

3.2 Experimental Protocol (Bench Scale)

Note: This protocol assumes standard Schlenk line techniques due to the hygroscopic nature of the reagents.

-

Imine Formation:

-

Reduction:

-

Work-up & Purification:

Analytical Profiling

Verification of the product requires confirming the integrity of the benzyl group and the presence of the primary amine.[1]

Mass Spectrometry (EI/GC-MS):

Nuclear Magnetic Resonance (¹H NMR, 300 MHz, CDCl₃):

-

δ 7.20 – 7.35 (m, 5H): Aromatic protons (Benzyl group).[1][2]

-

δ 3.48 (s, 2H): Benzylic CH₂ (singlet, distinct diagnostic peak).[2]

-

δ 2.65 (m, 1H): Piperidine C4 proton (methine adjacent to NH₂).[1][2]

-

δ 1.40 – 1.90 (m, 4H + 2H): Piperidine C3/C5 protons and NH₂ (broad singlet).[1][2]

Chemical Reactivity & Stability[1][2][3]

-

Primary Amine Reactivity: The C4-amino group is a potent nucleophile.[1] It reacts readily with acyl chlorides, isocyanates, and sulfonyl chlorides.[2]

-

Benzyl Protection: The N1-benzyl group is stable to basic and mild acidic conditions but can be removed via catalytic hydrogenolysis (H₂/Pd-C) to yield the secondary amine (4-aminopiperidine), allowing for scaffold diversification.[1]

-

Storage Stability: The compound oxidizes and absorbs CO₂.[1][2]

Safety & Handling (GHS Classification)

Signal Word: DANGER

Handling Protocol:

-

PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.[2]

-

Ventilation: Handle only in a fume hood.

-

Spill Response: Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with inert material.[1][2]

References

-

Physical Constants & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415852, 1-Benzyl-4-piperidylamine. Retrieved from [Link]

Sources

The Versatile Virtuoso: 1-Benzyl-4-methylenepiperidine as a Premier Building Block in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzyl piperidine (N-BP) structural motif is a cornerstone in medicinal chemistry, valued for its three-dimensional architecture and structural adaptability.[1] Among the derivatives of this privileged scaffold, 1-benzyl-4-methylenepiperidine emerges as a particularly versatile and powerful synthetic building block. Its exocyclic double bond provides a reactive handle for a diverse array of chemical transformations, enabling the construction of complex molecular architectures, including spirocyclic systems and functionalized piperidines. This technical guide provides a comprehensive overview of the synthesis and application of this compound, offering field-proven insights and detailed protocols for its strategic deployment in drug discovery and organic synthesis.

Introduction: The Strategic Importance of the 4-Methylenepiperidine Moiety

The piperidine ring is a ubiquitous feature in a vast number of natural products and pharmaceuticals.[2] The introduction of an exocyclic methylene group at the 4-position of the N-benzylpiperidine core dramatically enhances its synthetic utility. This reactive alkene serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a chemical space that would be challenging to explore through conventional piperidine chemistry. The benzyl protecting group on the nitrogen is robust enough to withstand numerous reaction conditions, yet it can be readily removed when desired, further augmenting the synthetic flexibility of this building block.

Synthesis of the Key Building Block: this compound

The most common and efficient route to this compound is through the Wittig reaction, starting from the readily available 1-benzyl-4-piperidone. This olefination reaction is a reliable method for the conversion of a ketone to an alkene.

Causality Behind the Wittig Approach

The Wittig reaction is favored for its high functional group tolerance and the unambiguous placement of the double bond. The reaction proceeds through a phosphorus ylide, which is generated by the deprotonation of a phosphonium salt. The ylide then reacts with the ketone to form a betaine intermediate, which subsequently collapses to form the desired alkene and triphenylphosphine oxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Benzyl-4-piperidone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add potassium tert-butoxide portion-wise.

-

Allow the resulting bright yellow mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a colorless oil.

The Exocyclic Double Bond: A Gateway to Molecular Complexity

The reactivity of the exocyclic double bond in this compound is the cornerstone of its utility as a synthetic building block. This section will delve into key transformations that leverage this reactive site.

Hydroboration-Oxidation: Accessing the 4-(Hydroxymethyl)piperidine Scaffold

Hydroboration-oxidation is a classic and reliable method for the anti-Markovnikov hydration of alkenes.[3] In the context of this compound, this reaction provides a straightforward route to 1-benzyl-4-(hydroxymethyl)piperidine, a valuable intermediate for further functionalization.

The reaction proceeds via the addition of a borane reagent (e.g., BH₃•THF) across the double bond, with the boron atom adding to the less substituted carbon.[4] Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, yielding the primary alcohol.[3][5] This regioselectivity is crucial for obtaining the desired 4-substituted piperidine.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Aqueous sodium hydroxide (3 M)

-

Hydrogen peroxide (30% aqueous solution)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound in anhydrous THF at 0 °C, add the borane-THF complex dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture to 0 °C and slowly add aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 20 °C.

-

Stir the reaction at room temperature for 1 hour.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to yield 1-benzyl-4-(hydroxymethyl)piperidine.

[3+2] Cycloaddition Reactions: Constructing Spirocyclic Architectures

The electron-rich nature of the exocyclic double bond in this compound makes it an excellent dipolarophile in [3+2] cycloaddition reactions. This strategy is particularly powerful for the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

A prominent application is the reaction with azomethine ylides generated in situ from isatin and an amino acid (e.g., sarcosine or L-proline) to construct spirooxindole-pyrrolidine frameworks.[6] This multicomponent reaction offers a highly efficient and atom-economical route to these complex heterocyclic systems.[6]

The reaction is initiated by the condensation of isatin with the amino acid to form an intermediate that, upon decarboxylation, generates an azomethine ylide. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with the exocyclic double bond of this compound to furnish the spirocyclic product.

Diagram of the [3+2] Cycloaddition for Spirooxindole Synthesis

Caption: Key transformations of the building block.

Conclusion

This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its readily accessible nature and the strategic placement of a reactive exocyclic double bond provide a powerful platform for the construction of a diverse range of complex molecules. From the synthesis of functionalized piperidines to the creation of intricate spirocyclic systems, this building block offers a reliable and efficient entry point to chemical scaffolds of significant interest in drug discovery and development. The methodologies and protocols outlined in this guide are intended to empower researchers to fully harness the synthetic potential of this remarkable molecule.

References

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved January 29, 2026, from [Link]

-

8. Wittig Reaction. (n.d.). Retrieved January 29, 2026, from [Link]

- Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.

- Poeschl, A. (2020).

- Kouznetsov, V. V., et al. (2004). Synthesis and Transformations of New Spiro-4-piperidines. Acetyl Migration in 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines] Under Debenzylation Conditions. Letters in Organic Chemistry, 1(2), 168-171.

-

Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

- Contestabile, R., et al. (2017). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Molecules, 22(7), 1033.

-

Ashenhurst, J. (2013, March 28). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

- Kouznetsov, V. V., et al. (2004). Synthesis and Transformations of New Spiro-4-piperidines. Acetyl Migration in 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines] Under Debenzylation Conditions. Letters in Organic Chemistry, 1(2), 168-171.

- Reddy, M. S., et al. (2007). A Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine.

- Liu, R. Y., & Buchwald, S. L. (2015).

- Butler, R. N., & Donohoe, A. M. (2019).

- Singh, R., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.

- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.

- Zhang, Y., et al. (2022). Innovative Photoenzymatic Asymmetric Hydroamination for Chiral Alkyl Amine Synthesis. Journal of the American Chemical Society, 144(32), 14514-14520.

-

Hydroboration-Oxidation Reaction Mechanism. (2018, April 27). The Organic Chemistry Tutor. Retrieved January 29, 2026, from [Link]

- Nyerges, M., & Toth, E. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Synthesis, 46(11), 1399-1410.

-

Hydroboration-Oxidation of Alkenes. (2023, June 7). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

- Kosaka, M., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 41(16), 2971-2978.

- Kumar, S., et al. (2023). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances, 13(36), 25307-25319.

- Ali, M. A., et al. (2022). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 27(19), 6265.

- Kumar, R., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(11), 363-375.

- Bravo, J. A., & Vila, J. L. (2020). hydroboration, a brief historical review through mechanistic views, part i: alkyl. Revista Boliviana de Química, 37(1), 46-63.

- Nguyen, T. H., et al. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 1686-1721.

- Liu, R. Y., & Buchwald, S. L. (2015).

- Cilibrizzi, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Molecules, 25(3), 503.

- Miller, K. A., & Thomson, R. J. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic letters, 13(24), 6524-6527.

Sources

1-Benzyl-4-methylenepiperidine derivatives and their potential applications

An In-depth Technical Guide to 1-Benzyl-4-methylenepiperidine Derivatives and Their Potential Applications

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and natural products. Within this class, the this compound core represents a particularly versatile and promising platform for drug discovery. Its unique architecture, combining the lipophilic N-benzyl group with a reactive exocyclic methylene handle, offers a rich playground for synthetic modification and the exploration of diverse biological targets. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing robust synthetic strategies, key chemical properties, and a deep dive into the potential therapeutic applications of this molecular framework, with a primary focus on neurodegenerative diseases and oncology. We will explore the causality behind synthetic choices, present self-validating experimental protocols, and ground all claims in authoritative scientific literature.

The this compound Scaffold: A Structural Overview

The this compound scaffold is characterized by two key features that dictate its chemical reactivity and pharmacological potential:

-

The N-Benzyl Group: This moiety confers significant lipophilicity, which can be crucial for crossing biological membranes, including the blood-brain barrier. Furthermore, the aromatic ring can engage in vital π-π stacking or hydrophobic interactions within protein binding pockets. The benzylic C-N bond also presents a strategic point for late-stage diversification, as the benzyl group can be readily cleaved via hydrogenolysis, unmasking the secondary amine for further functionalization.

-

The 4-Methylene Group: The exocyclic double bond is a critical reactive handle. It serves as a versatile precursor for a multitude of chemical transformations, allowing for the introduction of diverse functional groups at the 4-position. This feature enables the construction of extensive chemical libraries for structure-activity relationship (SAR) studies. It can also act as a bioisosteric replacement for other functionalities, such as a carbonyl group, influencing the compound's conformation and metabolic stability.

This unique combination of features makes the scaffold an ideal starting point for developing targeted therapeutics.

Synthetic Strategies: Building the Core Structure

The efficient synthesis of the this compound core is paramount for its exploration. Two primary, validated routes are presented here, offering a choice between classic, cost-effective methods and modern, modular approaches.

Route A: The Wittig Olefination Pathway

This classic and highly reliable approach utilizes the readily available 1-benzyl-4-piperidone as the key intermediate. The causality for this choice lies in the robustness of the Wittig reaction, which is one of the most effective methods for converting ketones into alkenes under relatively mild conditions, tolerating a wide range of other functional groups.

The precursor, 1-benzyl-4-piperidone, can be synthesized efficiently on a large scale via a one-pot reaction involving a Michael addition, Dieckmann condensation, and subsequent hydrolysis/decarboxylation of benzylamine and an acrylic ester[1].

Caption: Synthetic routes to this compound.

Route B: The Modular N-Benzylation Pathway

A more modern approach involves the initial synthesis of a protected 4-methylenepiperidine scaffold, which is then N-benzylated. This strategy offers greater modularity. For instance, using a Boc-protecting group allows for the initial olefination and subsequent deprotection under acidic conditions, followed by the introduction of various benzyl groups (or other N-substituents) in the final step[2]. The rationale here is to save the N-functionalization step for last, which is ideal for creating a library of analogs with different N-substituents from a common intermediate.

Experimental Protocol: Wittig Olefination of 1-Benzyl-4-piperidone

This protocol is designed as a self-validating system, including clear checkpoints and expected outcomes.

Materials:

-

Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

1-Benzyl-4-piperidone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (NaCl, brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Phosphonium Salt Suspension: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF (approx. 0.2 M).

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 eq.) dropwise via syringe. A deep orange or yellow color should develop, indicating the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Substrate Addition: Cool the reaction mixture back to 0 °C. Dissolve 1-benzyl-4-piperidone (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Reaction Monitoring (Checkpoint): Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc solvent system. The disappearance of the starting material spot (1-benzyl-4-piperidone) and the appearance of a new, less polar product spot indicates reaction completion.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of 0% to 20% EtOAc in hexanes, to yield this compound as a clear oil.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals include the benzylic protons, the exocyclic methylene protons as singlets, and the piperidine ring protons.

Potential Therapeutic Applications: A Landscape of Opportunity

The true value of the this compound scaffold lies in its potential to generate novel therapeutics. By drawing parallels with structurally similar, biologically active piperidine derivatives, we can logically deduce promising avenues for research.

Neurodegenerative Disorders: Targeting Alzheimer's Disease

A significant body of research highlights N-benzylpiperidine derivatives as potent acetylcholinesterase (AChE) inhibitors[3][4]. AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine; its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease[5]. The anti-dementia drug Donepezil (E2020) is a prime example, featuring a 1-benzylpiperidine moiety that is crucial for its activity[6][7].

Mechanism of Action & SAR: The N-benzylpiperidine core is proposed to bind to the peripheral anionic site (PAS) of the AChE enzyme, while other parts of the molecule interact with the catalytic active site (CAS). This dual-site binding leads to highly potent and selective inhibition[7]. The introduction of various substituents, often via a linker attached to the 4-position of the piperidine ring, allows for the optimization of binding within the enzyme's active gorge.

Hypothesis: this compound can serve as a foundational scaffold for novel AChE inhibitors. The exocyclic methylene group can be functionalized (e.g., via hydroboration-oxidation to an alcohol, followed by ether or ester formation) to attach linkers and binding moieties that span the distance between the PAS and CAS of AChE.

Caption: Hypothetical binding of a derivative to AChE.

Oncology: Developing Novel Anticancer Agents

Piperidine derivatives have shown promise in oncology through various mechanisms.

-

Menin-MLL Inhibition: 1-Benzyl-4-piperidone is a key intermediate in the synthesis of potent menin inhibitors, which disrupt the menin-MLL protein-protein interaction crucial for the progression of certain types of acute leukemia[8].

-

Carbonic Anhydrase Inhibition: Derivatives have been developed as inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and XII), which are involved in regulating tumor pH and promoting survival in hypoxic conditions[9].

-

General Antiproliferative Activity: Many heterocyclic compounds incorporating piperidine show cytotoxic effects against various cancer cell lines[10][11].

Hypothesis: The this compound scaffold can be decorated with pharmacophores known to target these cancer-related pathways. For example, attaching a sulfonamide group could target carbonic anhydrases, while linking specific heterocyclic systems could yield potent menin inhibitors or general kinase inhibitors.

A Validated Workflow for Screening Novel AChE Inhibitors

To translate hypothesis into data, a robust experimental workflow is essential. The following outlines a standard, self-validating pipeline for identifying and characterizing novel AChE inhibitors derived from the this compound core.

Caption: Drug discovery workflow for AChE inhibitors.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a gold standard for measuring AChE activity.

Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

AChE from electric eel

-

Acetylthiocholine iodide (ATCI)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (dissolved in DMSO)

-

Donepezil (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and AChE in phosphate buffer.

-

Plate Loading: To each well of a 96-well plate, add:

-

Phosphate buffer.

-

DTNB solution.

-

Test compound solution (e.g., to achieve a final concentration of 10 µM). For controls, add DMSO (negative control) or Donepezil solution (positive control).

-

-

Pre-incubation: Mix and pre-incubate the plate at room temperature for 15 minutes to allow inhibitors to bind to the enzyme.

-

Initiate Reaction: Add the AChE enzyme solution to all wells except for a blank control (which receives buffer instead).

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is calculated using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

-

Validation: The positive control (Donepezil) should show >90% inhibition, while the negative control (DMSO) defines 0% inhibition. Compounds showing significant inhibition are selected for IC₅₀ determination by running the assay with a range of inhibitor concentrations.

Data Presentation: Summarizing Structure-Activity Relationships

Clear presentation of quantitative data is crucial for SAR analysis. The following table illustrates a hypothetical dataset for a series of this compound derivatives tested as AChE inhibitors.

| Compound ID | R Group (at 4-position via linker) | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) |

| LEAD-01 | -O-(CH₂)₂-Ph | 15.2 | 8,500 | 559 |

| LEAD-02 | -O-(CH₂)₂-(5,6-dimethoxy-indan-1-one) | 2.8 | >10,000 | >3570 |

| LEAD-03 | -O-(CH₂)₂-H | 850.4 | >20,000 | >23 |

| LEAD-04 | -NH-(CH₂)₂-Ph | 25.6 | 9,100 | 355 |

| Donepezil | (Reference) | 5.7 | 7,100 | 1245 |

This is hypothetical data for illustrative purposes.

This tabular format allows for rapid comparison, showing that the addition of a dimethoxy-indanone moiety (LEAD-02), similar to that found in Donepezil, dramatically improves potency and selectivity compared to a simple phenyl group (LEAD-01) or an unsubstituted chain (LEAD-03).

Conclusion and Future Directions

The this compound scaffold is a chemically tractable and highly versatile platform for modern drug discovery. Robust synthetic routes provide excellent access to the core structure, and its inherent chemical properties make it an ideal starting point for the creation of diverse compound libraries. The strong precedent set by structurally related pharmaceuticals, particularly in the fields of neurodegenerative disease and oncology, provides a logical and compelling basis for its further investigation.

Future research should focus on:

-

Exploring Diverse Functionalizations: Move beyond simple linkers at the 4-position by utilizing the reactivity of the methylene group for cycloadditions, epoxidations, or Michael additions to create novel, rigidified structures.

-

Multi-Target Ligands: Design derivatives that simultaneously modulate multiple targets, such as both AChE and monoamine oxidase for Alzheimer's disease, a strategy gaining traction for complex multifactorial diseases[12][13].

-

Expansion to New Therapeutic Areas: Investigate the scaffold's potential as a source of novel antifungal[14], antibacterial[15], or antiviral agents[16].

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this promising molecular framework.

References

- 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024). Google AI Search Result.

- 1-Benzyl-4-piperidone synthesis. (n.d.). ChemicalBook.

- Preparation method of N-benzyl-4-piperidone. (n.d.).

- Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. (2021). PubMed Central.

- 4-Benzylpiperidine. (n.d.). Wikipedia.

- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. (n.d.). PubMed Central.

- Method for preparing 1-benzylpiperidine-4-carboxaldehyde. (n.d.).

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023). UNIPI.

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central.

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PubMed Central.

- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI.

- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)

- -Benzylpiperidine, benzylpyridine and pyridyl methypiperidine derivatives. (n.d.).

- N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (n.d.). PubMed.

- N-benzylpiperidine and cinnamic - N,N-dibenzyl(N-methyl)amine hybrids as Alzheimer-directed multitarget drugs with antioxidant, cholinergic, neuroprotective and neurogenic properties. (2016). PubMed.

- Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. (2019).

- Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. (2023).

- Method for preparing 4-piperidyl piperidine. (n.d.).

Sources

- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 9. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archives.ijper.org [archives.ijper.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New cinnamic - N-benzylpiperidine and cinnamic - N,N-dibenzyl(N-methyl)amine hybrids as Alzheimer-directed multitarget drugs with antioxidant, cholinergic, neuroprotective and neurogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Functionalization of the Exocyclic Double Bond in 1-Benzyl-4-methylenepiperidine

Executive Summary & Structural Analysis[1][2]

In the realm of fragment-based drug discovery (FBDD), 1-Benzyl-4-methylenepiperidine represents a "privileged scaffold." Its value lies not merely in its existence but in its potential as a divergent intermediate.[1] The exocyclic double bond at the C4 position is a high-value handle for introducing spiro-cyclic complexity or extending carbon chains—modifications critical for tuning the pharmacokinetic (PK) profiles of GPCR ligands (e.g., antihistamines, opioids).[1]

This guide moves beyond basic textbook reactivity to address the practical manipulation of this alkene in a research setting.

The Reactivity Profile

The C4-exocyclic alkene is electronically distinct from endocyclic variants.[1]

-

Steric Accessibility: Unlike tetrasubstituted alkenes, the methylene group (=CH₂) is sterically accessible, permitting bulky reagents (e.g., bulky boranes) to approach.[1]

-

Electronic Character: The nitrogen atom at C1, separated by two methylene units, exerts a minimal inductive effect.[1] However, the amine's basicity requires careful handling during acidic oxidations (e.g., mCPBA epoxidation) to prevent N-oxide formation or salt precipitation.

-

Spiro-Center Potential: This is the primary utility of this scaffold—converting the sp² carbon into a quaternary sp³ center, a technique known as "escaping flatland" to improve drug solubility and selectivity.[1]

Reaction Landscape: Divergent Synthesis

The following diagram illustrates the primary synthetic pathways accessible from the parent scaffold.

Figure 1: Divergent synthetic pathways from the C4-exocyclic alkene.

Critical Transformations & Methodologies

Spiro-Cyclopropanation (Simmons-Smith)

Objective: Construct a spiro[2.5]octane system. This modification restricts conformational flexibility, often enhancing binding affinity by reducing the entropic penalty of binding.[1]

Mechanism & Nuance: The reaction utilizes a zinc carbenoid (ICH₂ZnI).[1][2][3] Unlike free carbenes, this species is steric-sensitive and electrophilic. The tertiary amine in the piperidine ring can coordinate with the zinc reagent, potentially accelerating the reaction or directing stereochemistry if chiral ligands are used (though the parent molecule is achiral).[1]

Protocol 1: Modified Furukawa Procedure

-

Reagents: Diethylzinc (Et₂Zn) (1.0 M in hexanes), Diiodomethane (CH₂I₂), DCM (anhydrous).

-

Safety Note: Et₂Zn is pyrophoric.[1] CH₂I₂ is light-sensitive.

-

Inert Setup: Flame-dry a 2-neck round bottom flask under Argon.

-

Solvent Prep: Charge with this compound (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool to 0°C.[1]

-

Carbenoid Formation: Add Et₂Zn (2.0 eq) dropwise via syringe.[1] Caution: Exothermic.[1] Stir for 10 min.

-

Addition: Add CH₂I₂ (2.0 eq) dropwise. The solution may become cloudy (formation of ZnI₂).[1]

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄; the product does not stain as intensely as the alkene).[1]

-

Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl. (Vigorous gas evolution possible).[1]

-

Workup: Extract with DCM, wash with NaHCO₃, brine, dry over Na₂SO₄.

Epoxidation (The Gateway to Heterocycles)

Objective: Create a spiro-oxirane. This intermediate is rarely the endpoint; it is usually ring-opened with nucleophiles (amines, azides) to create 4-amino-4-hydroxymethyl derivatives.

Strategic Challenge: The basic nitrogen at position 1 is susceptible to oxidation (N-oxide formation).[1]

-

Solution: Perform the reaction as a salt (e.g., hydrochloride salt) or use controlled stoichiometry at low temperatures.[1]

Protocol 2: Buffered mCPBA Epoxidation

-

Dissolution: Dissolve this compound (1.0 eq) in DCM.

-

Buffering: Add solid NaHCO₃ (3.0 eq) to the suspension. This neutralizes the m-chlorobenzoic acid byproduct and prevents salt formation with the piperidine nitrogen.[1]

-

Oxidation: Cool to 0°C. Add mCPBA (1.1 eq, 77% max purity) portion-wise.

-

Monitoring: Stir at 0°C for 2 hours.

-

Workup: Quench with 10% Na₂SO₃ (to destroy excess peroxide). Wash with sat.[1] NaHCO₃, then brine.[4]

-

Purification: Flash chromatography. Note: Epoxides on basic amines can be unstable on silica; add 1% Et₃N to the eluent.[1]

Hydroboration-Oxidation

Objective: Regioselective hydration to yield the primary alcohol (4-hydroxymethyl-1-benzylpiperidine).

Mechanism: Borane adds across the double bond.[1] Due to the exocyclic nature, the boron atom adds exclusively to the less substituted carbon (the methylene CH₂), resulting in the primary alcohol upon oxidation.[1]

| Reagent | Regioselectivity | Comments |

| BH₃·THF | High (>98%) | Standard.[1] Fast reaction at 0°C. |

| 9-BBN | Very High | Use if sterics are a concern, though rarely needed for this accessible alkene. |

Logical Pathway Visualization: Simmons-Smith Mechanism

Understanding the zinc-carbenoid approach is vital for troubleshooting low yields.

Figure 2: Mechanistic flow of the Zinc-Carbenoid cyclopropanation.

Strategic Considerations & Troubleshooting

Stability of the Benzyl Group

Throughout these reactions, the N-benzyl group acts as a protecting group.[1]

-

Oxidative Stability: It is stable to mCPBA, OsO₄, and basic peroxide (hydroboration workup).

-

Reductive Instability: If you attempt to reduce the alkene using Catalytic Hydrogenation (H₂/Pd-C) , you risk cleaving the benzyl group (debenzylation) simultaneously.[1]

-

Workaround: If you want the 4-methylpiperidine (alkene reduction) and to keep the benzyl group, use homogeneous catalysis (Wilkinson’s catalyst) or diimide reduction, which spares the benzyl-N bond.[1]

-

Analytical Validation[1]

-

NMR Signature: The disappearance of the exocyclic alkene protons is the clearest indicator.[1]

-

Starting Material: δ 4.6–4.8 ppm (2H, singlet/multiplet).

-

Product (Spiro-cyclopropane): High field shift to δ 0.2–0.5 ppm (4H).[1]

-

Product (Hydroxymethyl): Appearance of a doublet at δ 3.4 ppm (CH₂-OH).

-

References

-

Wittig Synthesis & General Reactivity

-

Simmons-Smith Cyclopropanation Protocols

-

Epoxidation Methodologies

- Journal of Organic Chemistry, "Epoxidation of Alkenes using mCPBA: Mechanism and Properties."

-

[1]

-

Commercial Availability & Physical Data

- Sigma-Aldrich Product Data: Benzyl 4-methylenepiperidine-1-carboxylate (Analogous reactivity d

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. orgosolver.com [orgosolver.com]

- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 5. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 6. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 7. Simmons-Smith Reaction [organic-chemistry.org]

- 8. organicreactions.org [organicreactions.org]

Precision Synthesis of Piperidine Scaffolds: From Heterogeneous Hydrogenation to Late-Stage C-H Functionalization

Executive Summary

The piperidine ring is arguably the most privileged non-aromatic heterocycle in medicinal chemistry, appearing in over 70 FDA-approved therapeutics including Fentanyl , Donepezil , and Methylphenidate . Its ubiquity stems from its ability to modulate physicochemical properties (solubility, pKa) and its distinct chair conformation, which directs substituents into precise vectors for receptor binding.

This technical guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of the three primary synthetic modalities: Heterogeneous Hydrogenation (reduction), Intramolecular Reductive Amination (cyclization), and

Part 1: Strategic Importance & Structural Considerations[1][2]

The "Piperidine Privilege" is not merely statistical; it is structural. Unlike flat aromatic systems (pyridines), piperidines exist predominantly in a chair conformation. This allows for the precise positioning of substituents in axial or equatorial orientations, critical for maximizing ligand-protein interactions.

Key Synthetic Challenges:

-

Regiocontrol: Distinguishing between

, -

Stereocontrol: Managing the cis/trans relationships, particularly during the reduction of substituted pyridines.

-

Chemoselectivity: Reducing the pyridine ring without affecting other reducible pharmacophores (nitro, nitrile, alkene).

Part 2: Heterogeneous Hydrogenation of Pyridines

The Workhorse Method

The most atom-economical route to piperidines is the reduction of pyridines. However, this method is plagued by catalyst poisoning, where the nitrogen lone pair binds irreversibly to the metal surface.

Mechanistic Insight: The Acidic Modifier

To prevent catalyst poisoning, the reaction is frequently run in acidic media (Acetic Acid or HCl/MeOH).

-

Causality: Protonation of the pyridine nitrogen (

) generates the pyridinium ion. The pyridinium species adsorbs to the catalyst surface via the -

Stereochemical Outcome: Heterogeneous hydrogenation (PtO

, Rh/C) typically yields the cis-isomer (all-syn) because hydrogen adds from the catalyst surface to the "bottom" face of the adsorbed ring.

Protocol 1: Adams' Catalyst Reduction (Self-Validating)

Objective: Synthesis of cis-2,6-dimethylpiperidine from 2,6-lutidine.

Reagents:

-

Substrate: 2,6-Lutidine (10 mmol)

-

Catalyst: PtO

(Adams' Catalyst) (5 mol%) -

Solvent: Glacial Acetic Acid (20 mL)

-

H

Source: Hydrogen balloon (1 atm) or Parr Shaker (50 psi for faster rates).

Step-by-Step Workflow:

-

Pre-activation: Suspend PtO

in acetic acid. Sparge with H -

Addition: Add 2,6-lutidine. The exotherm indicates protonation.

-

Hydrogenation: Stir vigorously under H

. -

Monitoring (Critical): Monitor H

uptake. Reaction is complete when uptake ceases.-

TLC Validation: Visualize with Dragendorff’s reagent (orange stain for amines). Pyridine UV activity will disappear.

-

-

Workup: Filter through Celite (caution: pyrophoric catalyst). Concentrate acetic acid. Basify with NaOH to pH > 12 to liberate the free amine. Extract with DCM.

Data Summary: Catalyst Comparison

| Catalyst | Conditions | Major Product | Selectivity |

| PtO | 1-4 atm H | cis-piperidine | High (>95:5) |

| Pd/C / MeOH | 50 psi H | cis-piperidine | Moderate |

| Raney Ni | High Temp/Pressure | Mixed | Low |

| Rh/C | 1 atm, RT | cis-piperidine | Very High (Kinetic control) |

Visualization: Pyridine Hydrogenation Pathway[3]

Figure 1: Mechanism of acid-mediated heterogeneous hydrogenation preventing catalyst poisoning.

Part 3: De Novo Synthesis via Intramolecular Reductive Amination (IRA)

The Versatile Cyclization

When a specific substitution pattern is inaccessible via pyridine reduction, Intramolecular Reductive Amination (IRA) is the gold standard. It constructs the ring from an amino-ketone or amino-aldehyde precursor.

Mechanistic Insight: The Borohydride Choice

The choice of reducing agent determines the success.

-

NaBH

: Too strong; reduces the ketone/aldehyde before the imine forms. -

NaBH

CN: Toxic and requires pH control (pH 5-6). -

Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild enough to leave the ketone untouched but active enough to reduce the protonated iminium ion rapidly.

Protocol 2: STAB-Mediated Cyclization (Self-Validating)

Objective: Cyclization of 5-amino-2-pentanone to 2-methylpiperidine.

Reagents:

-

Substrate: 5-amino-2-pentanone (protected as acetal or generated in situ).

-

Reagent: NaBH(OAc)

(1.5 equiv). -

Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

-

Additive: Acetic Acid (1 equiv) to catalyze imine formation.

Step-by-Step Workflow:

-

Imine Formation: Dissolve amino-ketone in DCE. Add AcOH. Stir 30 min.

-

Validation: IR spectroscopy shows a shift from Carbonyl (C=O, ~1715 cm

) to Imine (C=N, ~1640 cm

-

-

Reduction: Add NaBH(OAc)

in one portion. Stir at RT for 2-4 hours. -

Quench: Add saturated NaHCO

. Gas evolution (H -

Extraction: Extract with DCM.

-

Purification: Flash chromatography (DCM/MeOH/NH

OH).

Visualization: IRA Workflow

Figure 2: Intramolecular Reductive Amination pathway with validation checkpoints.

Part 4: Late-Stage Functionalization ( -Lithiation)

The Modern Precision Tool

For medicinal chemists, installing functional groups after the ring is formed (Late-Stage Functionalization) is highly desirable. The Beak-O'Brien methodology utilizes the Directed Lithiation of N-Boc piperidines.[2]

Mechanistic Insight: Dipole Stabilization

The tert-butoxycarbonyl (Boc) group is not just a protecting group; it is a Directing Metalation Group (DMG) . The oxygen of the Boc carbonyl coordinates to the Lithium atom, stabilizing the

-

Stereodynamics: Unlike pyrrolidines, N-Boc piperidines have fast Boc-rotamers. This allows for dynamic thermodynamic resolution, but also requires specific temperatures (-78°C) to maintain enantioselectivity if chiral ligands (Sparteine) are used.

Protocol 3: -Lithiation and Trapping

Objective: Synthesis of 2-substituted N-Boc piperidine.

Reagents:

-

Base: sec-Butyllithium (1.2 equiv) (More basic than n-BuLi, required for deprotonation).

-

Ligand: TMEDA (Tetramethylethylenediamine) (1.2 equiv).

-

Electrophile: Methyl Iodide, Benzaldehyde, or CO

. -

Solvent: Anhydrous Et

O (Preferred over THF for stereoselectivity).

Step-by-Step Workflow:

-

Complexation: Mix s-BuLi and TMEDA in Et

O at -78°C. -

Deprotonation: Dropwise addition of N-Boc-piperidine. Stir 1-2 hours at -78°C.

-

Note: The solution often turns light yellow.

-

-

Trapping: Add the electrophile (e.g., MeI).

-

Warming: Allow to warm to RT slowly.

-

Validation:

H NMR will show the disappearance of one

Visualization: Lithiation-Trapping Sequence[6][7][8]

Figure 3: Directed lithiation sequence utilizing the Boc group as a directing metalation group.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Hydrogenation | Catalyst Poisoning | Add 1-2 eq. of HCl or AcOH. Switch to PtO |

| Over-Reduction (Ring Opening) | High Temp/Pressure | Lower pressure to 1 atm. Monitor reaction time strictly. |

| Low Yield in IRA | Enamine formation | Ensure pH is ~4-5 (AcOH). Use STAB, not NaBH |

| No Lithiation (Recovery of SM) | Wet Solvent / Air | Titrate s-BuLi. Flame-dry glassware. Ensure -78°C maintenance. |

| Boc Deprotection during Lithiation | Temperature too high | Keep reaction strictly <-50°C. s-BuLi can attack Boc carbonyl at high temps. |

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

-

Beak, P., & Lee, W. K. (1989).

-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry. [Link] -

Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. [Link]

-

O'Brien, P., et al. (1998). Asymmetric Synthesis of 2-Substituted Piperidines via Enantioselective Lithiation/Trapping of N-Boc-Piperidine.[5] Chemical Communications. [Link]

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Methodological & Application

Application Note: Strategic Utilization of 1-Benzyl-4-methylenepiperidine in Efinaconazole API Synthesis

Executive Summary

Efinaconazole (Jublia®) is a triazole antifungal indicated for the topical treatment of onychomycosis.[1][2] The structural core of the molecule relies on a specific piperidine moiety: 4-methylenepiperidine .[3] While this secondary amine is the direct nucleophile used to open the epoxide intermediate, it is commercially and logistically advantageous to source and store it as its protected precursor: 1-Benzyl-4-methylenepiperidine .

This application note details the critical protocol for transforming this compound into the active 4-methylenepiperidine reagent and its subsequent coupling to the triazole epoxide core. Special emphasis is placed on chemoselective deprotection to preserve the exocyclic double bond, a common failure point in generic synthesis attempts.

Mechanistic Pathway & Chemical Logic

The synthesis hinges on two distinct phases.[2][3][4][5][6][7][8][9][10] The first is the "activation" of the piperidine ring by removing the benzyl protecting group without reducing the sensitive exocyclic methylene group. The second is the regioselective ring-opening of the epoxide.

The Challenge of Deprotection

Standard catalytic hydrogenolysis (H₂/Pd-C) of N-benzyl groups is contraindicated for this substrate. The conditions required to cleave the benzyl-nitrogen bond often reduce the exocyclic C=C double bond, yielding the impurity 4-methylpiperidine. Therefore, this protocol utilizes the ACE-Cl (1-Chloroethyl chloroformate) method or a similar chloroformate-mediated dealkylation, which proceeds via a carbamate intermediate and preserves unsaturation.

Reaction Scheme Visualization

Figure 1: Strategic pathway converting the benzyl precursor to the active API.[11] Note the chemoselective deprotection step.

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of 4-Methylenepiperidine HCl

Objective: Remove the benzyl group from this compound without hydrogenating the double bond.

Reagents:

-

1-Chloroethyl chloroformate (ACE-Cl) (Reagent)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)

-

Methanol (MeOH) (Solvent)

Procedure:

-

Dissolution: Charge a reactor with this compound (1.0 equiv) and anhydrous DCE (5-8 volumes). Cool the solution to 0–5 °C.

-

Acylation: Dropwise add ACE-Cl (1.1–1.2 equiv) while maintaining the temperature < 10 °C. The reaction is exothermic.

-

Carbamate Formation: Once addition is complete, warm the mixture to reflux (83 °C for DCE) and stir for 3–5 hours. Monitor by HPLC/TLC for the disappearance of the benzyl starting material.

-

Checkpoint: A carbamate intermediate is formed; benzyl chloride is a byproduct.

-

-

Concentration: Distill off the solvent under reduced pressure to yield the crude carbamate residue.

-

Methanolysis (Cleavage): Dissolve the residue in Methanol (5 volumes). Heat to reflux (65 °C) for 1–2 hours. This step decomposes the carbamate into the amine hydrochloride and CO₂/acetaldehyde.

-

Isolation: Cool to 0–5 °C. 4-Methylenepiperidine HCl may crystallize directly or can be precipitated by adding an antisolvent (e.g., MTBE or Acetone). Filter and dry.[6][7]

Protocol B: Coupling to Synthesis Efinaconazole

Objective: React the generated 4-methylenepiperidine with the epoxytriazole core.

Reagents:

-

(2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane (Epoxytriazole)

-

Lithium Hydroxide (LiOH) or NaOH

-

Acetonitrile (MeCN)

Procedure:

-

Charge: In a reactor, dissolve Epoxytriazole (1.0 equiv) in Acetonitrile (5–10 volumes).

-

Amine Addition: Add 4-Methylenepiperidine HCl (1.2–1.5 equiv).

-

Base Addition: Add LiOH (2.0–3.0 equiv).

-

Note: The use of metal salts (like Calcium triflate or Magnesium chloride) can accelerate this reaction, but LiOH is standard for industrial scalability.

-

-

Reaction: Heat the mixture to reflux (80–82 °C) for 14–24 hours.

-

Process Control: Monitor the consumption of Epoxytriazole. The reaction is complete when Epoxytriazole < 1.0%.

-

-

Quench & Workup: Cool to room temperature. Add water and extract with Ethyl Acetate.[2][7] Wash the organic layer with brine.

-

Crystallization: Concentrate the organic phase.[10] Recrystallize the crude Efinaconazole from an Ethanol/Water (1:1) mixture to remove unreacted amine and regioisomeric impurities.

Quality Control & Impurity Profiling